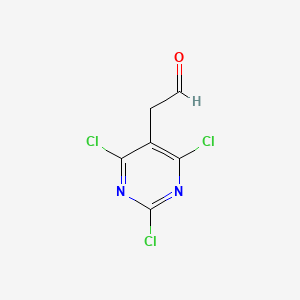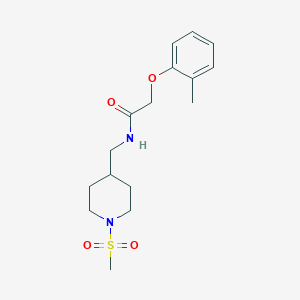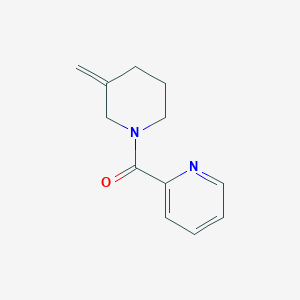
3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity
A significant area of interest is the synthesis and evaluation of compounds with cytotoxic properties against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinazoline diones, have shown potent cytotoxic effects. These compounds were tested against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some exhibiting IC(50) values less than 10 nM. Such findings suggest the potential of these compounds in the development of anticancer therapies (Deady et al., 2003).
Antimicrobial Activity
The search for novel antimicrobial agents has also led to the synthesis of quinazoline derivatives. A study highlighted the preparation of novel quinazolinone derivatives as potential anticancer agents, indicating their broad application in pharmaceutical development. These compounds showed cytotoxic activity against cancer cell lines, hinting at their dual utility in both anticancer and antimicrobial therapeutic development (Poorirani et al., 2018).
Synthesis Methods
Innovative synthesis methods for quinazoline-2,4(1H,3H)-diones using environmentally benign processes have also been explored. For instance, solvent-free synthesis techniques utilizing carbon dioxide and catalytic amounts of DBU or DBN demonstrate a move towards sustainable chemistry. Such methods not only offer efficient routes to these compounds but also align with green chemistry principles by minimizing hazardous solvent use (Mizuno et al., 2007).
Herbicidal Activity
The exploration of quinazoline-2,4-diones extends into the agricultural sector, where their derivatives have been evaluated as herbicides. Novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and tested for their efficacy against a broad spectrum of weeds. Such research underscores the potential of these compounds in developing new herbicidal agents with excellent weed control and crop selectivity, contributing to sustainable agricultural practices (Wang et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the reaction of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst and solvent. The resulting intermediate is then subjected to further reactions to obtain the final product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one", "Suitable catalyst", "Solvent" ], "Reaction": [ "Step 1: 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde is reacted with 2-amino-3-(3,4-dimethylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst and solvent to obtain the intermediate product.", "Step 2: The intermediate product is then subjected to further reactions, which may include cyclization, reduction, and/or oxidation, to obtain the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
1207051-18-0 |
Nom du produit |
3-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C27H24N4O3 |
Poids moléculaire |
452.514 |
Nom IUPAC |
3-(3,4-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-16-9-11-20(13-18(16)3)25-28-24(34-29-25)15-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-12-10-17(2)19(4)14-21/h5-14H,15H2,1-4H3 |
Clé InChI |
JYTGKGWLMQPULJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2439957.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate](/img/structure/B2439962.png)
![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide](/img/structure/B2439966.png)


![1-(3-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439970.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B2439975.png)
